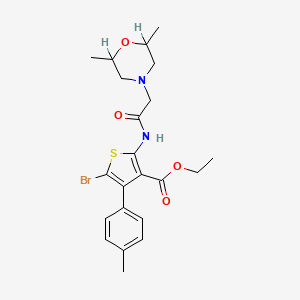

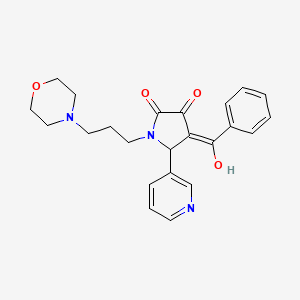

![molecular formula C14H25N3O B2668011 N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide CAS No. 2201321-86-8](/img/structure/B2668011.png)

N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

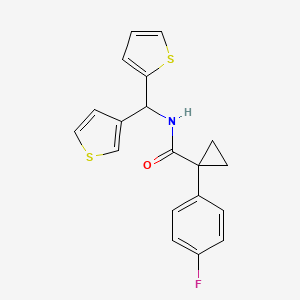

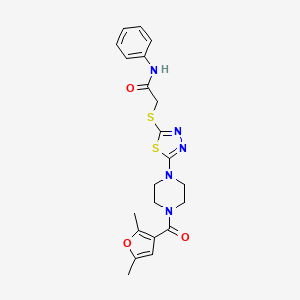

Compounds with the pyrrole moiety, such as N-Boc-2,3-dihydro-1H-pyrrole and N-Boc-2,5-dihydro-1H-pyrrole , are commonly used in organic synthesis. They often serve as building blocks for more complex molecules .

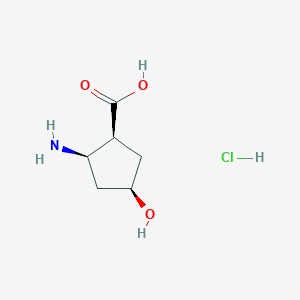

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-4,5-dihydro-1H-pyrrole-1-carboxylate was confirmed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, N-Boc-pyrrole undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, and refractive index of N-Boc-2,3-dihydro-1H-pyrrole were determined to be 0.980 g/mL at 25 °C, 208 °C, and n20/D 1.468, respectively .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Pyrrolidines : A study by Chung et al. (2005) focused on the asymmetric synthesis of disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excess, proving useful for the efficient synthesis of chiral pyrrolidine derivatives, which are significant in medicinal chemistry (Chung et al., 2005).

Continuous Flow Synthesis of Pyrrole Derivatives : Research by Herath and Cosford (2010) described a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, leveraging the HBr byproduct in the Hantzsch reaction for in situ hydrolysis. This innovative approach is relevant for the efficient and environmentally friendly synthesis of complex molecules, including CB1 inverse agonists (Herath & Cosford, 2010).

Development of Aromatic Polyamides : Yang et al. (1999) synthesized aromatic polyamides based on bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. These polyamides displayed excellent solubility and thermal stability, important for applications in high-performance materials (Yang, Hsiao, & Yang, 1999).

Lithiation of Pyridine Derivatives : Smith et al. (2013) explored the lithiation of various N-(pyridin-3-ylmethyl) derivatives, revealing insights into the regioselectivity of lithiation reactions. This research is significant for the synthesis of substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Antibacterial Activity of Pyrrole Derivatives : Dyatkina et al. (2002) investigated a series of pyrrole tetraamides, demonstrating that their strong antibacterial activity is linked to their DNA binding affinity. This research contributes to the development of novel antimicrobial agents, particularly against drug-resistant strains (Dyatkina et al., 2002).

Cannabinoid Receptor Ligands : Silvestri et al. (2010) synthesized a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, evaluating them as ligands for the hCB1 receptor. This research is crucial for understanding the pharmacological modulation of the endocannabinoid system (Silvestri et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O/c1-14(2,3)15-13(18)17-8-10-6-16(12-4-5-12)7-11(10)9-17/h10-12H,4-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWVWFGJJYASDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CC2CN(CC2C1)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)

![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)

![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)